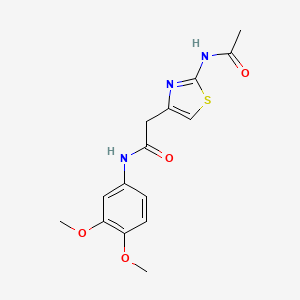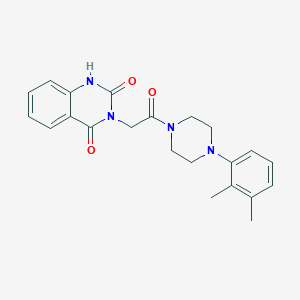
3-(2-(4-(2,3-diméthylphényl)pipérazin-1-yl)-2-oxoéthyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione" is a derivative of quinazolinedione, which is a class of compounds that have been studied for various pharmacological activities, including vasodilation, antihypertensive effects, and antitumor properties. The quinazolinedione derivatives are known for their potential in medical applications due to their biological activities .
Synthesis Analysis
The synthesis of quinazolinedione derivatives typically involves multi-step reactions starting from substituted benzoic acids or their functionalized derivatives. For instance, piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones were synthesized from 2-amino-5-methylbenzoic acid through a five-step procedure . Similarly, piperidine derivatives with a quinazoline ring system were prepared and tested for antihypertensive activity . The synthesis of 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline was achieved from 2-amino-4,5-dimethoxybenzoic acid through cyclization, chlorination, and substitution .
Molecular Structure Analysis
The molecular structure of quinazolinedione derivatives is characterized by the presence of a quinazoline ring system, which is often substituted with various functional groups that can influence the compound's biological activity. The presence of a piperazine or piperidine moiety is a common feature in these compounds, which is linked to the quinazoline core through different substituents .
Chemical Reactions Analysis
Quinazolinedione derivatives undergo various chemical reactions, including substitution reactions that allow the introduction of different substituents to modify the compound's properties. For example, the reaction of chloromethyl-quinazolin-4(3H)-one with N-BOC piperazine followed by deprotection and sulfonylation leads to the formation of sulfonyl piperazinyl quinazolinediones . These reactions are crucial for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinedione derivatives, such as stability under stress conditions, are important for their development as pharmaceutical substances. A study on the stability of a quinazolinedione derivative under stress conditions showed that the compound is stable to UV radiation, elevated temperature, and oxidants, but is unstable to hydrolysis in an alkaline medium . These properties are essential for the formulation and storage of pharmaceuticals.
Applications De Recherche Scientifique
Synthèse chimique et conception basée sur la structure
Les chercheurs se sont concentrés sur le motif 1H-pyrrolo[2,3-b]pyridine comme un liant de charnière pour la conception d’inhibiteurs du FGFR. En utilisant une stratégie de conception basée sur la structure, ils ont cherché à créer des chimiotats concis et nouveaux ayant une activité inhibitrice du FGFR .
Autres applications
Bien que l’accent principal ait été mis sur l’inhibition du FGFR, il convient de noter que ce composé peut avoir des applications supplémentaires au-delà de la thérapie anticancéreuse. Cependant, les études détaillées dans ces domaines sont limitées :
Inhibition enzymatique : Certains dérivés de ce composé ont été évalués pour leurs activités inhibitrices in vitro de l’acétylcholinestérase (AChE) et de la butyrylcholinestérase (BChE) .
Inhibiteurs de kinase : Les inhibiteurs de kinase de petites molécules, y compris les inhibiteurs du FGFR, jouent un rôle crucial dans le développement de médicaments. Bien que ce composé ne soit pas explicitement mentionné, il s’aligne sur le contexte plus large de la recherche sur les inhibiteurs de kinase .
Propriétés
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)23-22(26)29/h3-9H,10-14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBIKWJFYBIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)
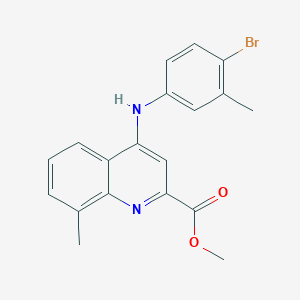
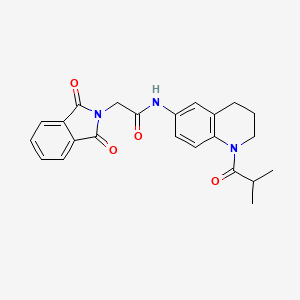
![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
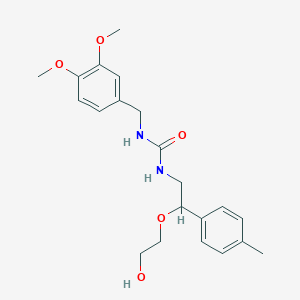
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
